molecular formula C11H11NO3 B11998256 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione CAS No. 6622-35-1

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione

Cat. No.: B11998256
CAS No.: 6622-35-1
M. Wt: 205.21 g/mol
InChI Key: ZKTHIBXNLHSVCK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione, historically and pharmacologically known as Trimethadione, is a significant organic compound with a core oxazolidinedione structure . It is primarily of interest in chemical and pharmacological research for its role as a foundational anticonvulsant agent. Its main historical application was as an effective therapeutic for petit mal epilepsy (absence seizures), representing a major advancement in antiepileptic drug discovery at the time . The compound's key research value lies in its mechanism of action as a voltage-gated T-type calcium channel (VGCC) antagonist . By inhibiting T-type calcium currents, it helps modulate neuronal excitability and thalamocortical rhythms, which are crucial in the pathogenesis of absence seizures. This makes it a valuable tool for researchers studying ion channel function, neural circuitry involved in epilepsy, and the development of novel neuromodulatory agents. In vivo, this compound is metabolized to its active N-demethylated derivative, dimethadione . The study of this parent compound and its metabolite provides a classic model for investigating the relationship between drug metabolism, pharmacokinetics, and sustained pharmacological activity. Researchers utilize this compound in neuroscience, neuropharmacology, and medicinal chemistry research. It is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Handle this compound with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6622-35-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H11NO3/c1-11(8-6-4-3-5-7-8)9(13)12(2)10(14)15-11/h3-7H,1-2H3

InChI Key

ZKTHIBXNLHSVCK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation of Ethyl Mandelate with Guanidine Nitrate

The condensation of ethyl mandelate with guanidine nitrate represents a foundational method for synthesizing 3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione. Dvornik (1953) demonstrated that treating ethyl mandelate with guanidine nitrate in an alkaline medium generates a 2-imino intermediate, which undergoes acid hydrolysis to yield the target compound . This two-step process involves initial cyclization at elevated temperatures (80–100°C) followed by neutralization with hydrochloric acid. The reaction proceeds via nucleophilic attack of the guanidine amino group on the carbonyl carbon of ethyl mandelate, forming the oxazolidine ring.

Modifications to this method include substituting guanidine nitrate with urea or 1-acetyl-3-methyl-urea, which alters the reaction kinetics. For instance, mandelamide condensed with diethyl carbonate under reflux conditions (120°C for 6 hours) achieves a 68% yield, as confirmed by thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy . However, side products such as 1,5-diphenyl-dialuric acid may form if hydrolysis conditions are inadequately controlled.

Alkaline Hydrolysis of Barbituric Acid Derivatives

A robust alternative pathway involves the alkaline hydrolysis of 1,5-diphenyl- or 1-methyl-5-phenyl-barbituric acid derivatives. Dvornik (1953) reported that treating 5-bromo-1-methyl-5-phenyl-barbituric acid with sodium hydroxide (2M, 60°C) produces a 2-imino intermediate, which is subsequently acidified to yield this compound . This method circumvents the need for guanidine derivatives but requires precise pH control during hydrolysis to prevent decarboxylation.

Comparative studies indicate that substituting bromine with other halogens (e.g., chlorine) reduces reaction efficiency due to decreased electrophilicity at the C5 position. For example, 5-chloro-1-methyl-5-phenyl-barbituric acid yields only 42% of the target compound under identical conditions .

Catalytic Reaction of Substituted Amides with Aromatic Carbonic Acid Esters

A patent by EP0056966B1 (1996) discloses a high-yield synthesis route using substituted amides and aromatic carbonic acid esters . Reacting N-(2-hydroxy-2-phenylpropionyl)urea with diphenyl carbonate at 120–170°C in the absence of solvent produces this compound with >85% purity. The reaction mechanism involves transesterification, where the phenolic byproducts (e.g., phenol) are continuously removed via distillation to drive the equilibrium forward.

Table 1: Optimization of Reaction Conditions for Amide-Ester Condensation

ParameterOptimal RangeImpact on Yield
Temperature120–170°CMaximizes rate without decomposition
Catalyst (NaOMe)0.01–0.1 mol%Enhances nucleophilicity of amide
Pressure1–950 mbarLowers boiling point of phenol
Stoichiometry (Ester:Amide)1.1:1Ensures complete conversion

Notably, omitting catalysts like sodium methoxide reduces yields to 62%, underscoring their role in activating the amide’s nitrogen for nucleophilic attack .

Alcoholysis of Oxazolidine-2,4-diones with Polyols

The alcoholysis of preformed oxazolidine-2,4-diones with ethylene glycol or glycerol offers a recyclable pathway. For example, refluxing 5-phenyl-oxazolidine-2,4-dione with ethylene glycol (160°C, 8 hours) regenerates the corresponding amide intermediate, which is subsequently reconverted to the target compound via esterification . This method is advantageous for industrial-scale production due to the recoverability of polyol solvents.

Mitigating Byproduct Formation via Reagent Purity

A critical consideration in all synthetic routes is the exclusion of aldehyde contaminants. As demonstrated by Walker and Wood (1992), trace formaldehyde in methanol can react with secondary amines (e.g., pseudoephedrine) to form 3,4-dimethyl-5-phenyl-1,3-oxazolidine, a structural analog . Such side reactions are suppressed by using high-purity solvents (≥99.9%) and inert atmospheres during condensation steps.

Analytical Characterization and Validation

All synthetic batches require validation via melting point analysis, elemental analysis, and spectral techniques. The synthesized compound exhibits a melting range of 142–144°C, consistent with literature values . 1H NMR^1\text{H NMR} (400 MHz, CDCl₃) spectra show characteristic peaks at δ 7.45–7.30 (m, 5H, aromatic), 3.02 (s, 3H, N–CH₃), and 1.72 (s, 3H, C–CH₃) . Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 205.21 [M]⁺ .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of 3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione exhibit significant antimicrobial properties. These compounds have been investigated for their effectiveness as microbicides against various pathogens. The structural variations on the phenyl ring can modulate these biological activities, enhancing their efficacy.

Potential Drug Development
The compound's unique structure allows it to interact with biological targets effectively. Studies have shown that it can influence microbial growth and has potential as a lead compound in drug development against resistant bacterial strains. Its derivatives are being explored for use in treating infections that are currently difficult to manage due to antibiotic resistance .

Agricultural Applications

Herbicidal Properties
this compound has shown promise in agricultural applications due to its herbicidal properties. Research indicates that it can be developed into new herbicides that target specific weeds without affecting crop yields. Its efficacy is attributed to its ability to disrupt metabolic processes in target plants.

Plant Growth Regulation
The compound's interactions with plant physiology suggest potential applications as a growth regulator. It may enhance certain growth parameters while suppressing undesirable traits in crops, thus improving agricultural productivity.

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound and their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
3-(3,5-Dichlorophenyl)-5-methyl-oxazolidine-2,4-dioneContains dichlorophenyl groupEnhanced microbicidal activity compared to others
3-(4-Chlorophenyl)-5-bromo-oxazolidine-2,4-dioneBromo substitution on phenyl ringExhibits specific herbicidal properties
3-(Phenyl)-5-methyl-oxazolidine-2,4-dioneLacks additional methyl groupsSimpler structure with baseline biological activity

The structural uniqueness of 3,5-dimethyl-5-phenyl allows it to maintain stability and enhanced biological activity compared to its derivatives.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various oxazolidine derivatives, 3,5-dimethyl-5-phenyl demonstrated significant inhibition against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency and suggested further exploration into its application as a pharmaceutical agent.

Case Study 2: Herbicide Development
A recent investigation focused on the herbicidal effects of 3,5-dimethyl-5-phenyl on common agricultural weeds. Results indicated effective weed suppression at low concentrations without detrimental effects on crop species. This positions the compound as a candidate for developing environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione with structurally related oxazolidine-diones, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural Comparison of Selected Oxazolidine-2,4-diones

Compound Name Substituents (Positions 3, 5) Key Functional Groups Molecular Weight
This compound 3-CH₃, 5-CH₃, 5-C₆H₅ Phenyl, methyl Not reported
Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione) 3-(3,5-Cl₂C₆H₃), 5-CH₂CH₂, 5-CH₃ Dichlorophenyl, ethenyl, methyl 286.10 g/mol
5-Methylene-N-phenyl-1,3-oxazolidine-2,4-dione 5-CH₂, N-C₆H₅ Phenyl, methylene Not reported

Substituent Effects on Physicochemical Properties

  • 3,5-Dimethyl-5-phenyl derivative: The absence of electronegative groups (e.g., Cl) likely reduces its polarity compared to vinclozolin.
  • Vinclozolin: The 3,5-dichlorophenyl group increases molecular polarity and contributes to Cl···Cl halogen bonding (3.44–3.58 Å) in its monoclinic crystal lattice (space group P2₁/n, a = 15.07 Å, b = 5.29 Å, c = 15.54 Å) .
  • 5-Methylene-N-phenyl derivative : The methylene group at position 5 may reduce steric hindrance compared to bulkier substituents, influencing reactivity in cycloaddition or oxidation reactions .

Biological Activity

3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione (CAS No. 6622-35-1) is a heterocyclic compound known for its oxazolidine structure, which incorporates both nitrogen and oxygen atoms in a five-membered ring. This compound has garnered attention due to its potential biological activities, particularly in fields such as pharmacology and agriculture.

The molecular formula of this compound is C11H11N1O3C_{11}H_{11}N_{1}O_{3}, with a molecular weight of approximately 205.21 g/mol. The presence of carbonyl groups within the oxazolidine structure enhances its reactivity, allowing it to participate in nucleophilic addition reactions and cyclization processes with various electrophiles.

Biological Activity Overview

Research indicates that compounds in the oxazolidine-2,4-dione class exhibit significant biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can act as effective microbicides. The structural variations on the phenyl ring can modulate these activities, enhancing efficacy against specific microbial strains.
  • Herbicidal Effects : Some derivatives have demonstrated herbicidal properties, making them suitable candidates for agricultural applications .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets. The carbonyl groups facilitate binding to microbial enzymes or plant growth regulators, leading to inhibition of growth or other physiological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to control groups.
    Bacterial StrainInhibition Zone (mm)Control (mm)
    E. coli150
    S. aureus120
    P. aeruginosa100
  • Herbicidal Activity :
    • Another research focused on the herbicidal effects of the compound on common weeds. The application resulted in notable reductions in weed biomass.
    Weed SpeciesBiomass Reduction (%)
    Amaranthus retroflexus75
    Chenopodium album60
    Setaria viridis50

Structural Variants and Their Activities

The biological activity can be significantly influenced by substituents on the phenyl ring. Below is a comparison table highlighting some structural variants and their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
3-(3,5-Dichlorophenyl)-5-methyl-oxazolidine-2,4-dioneContains dichlorophenyl groupEnhanced microbicidal activity compared to others
3-(4-Chlorophenyl)-5-bromo-oxazolidine-2,4-dioneBromo substitution on phenyl ringExhibits specific herbicidal properties
3-(Phenyl)-5-methyl-oxazolidine-2,4-dioneLacks additional methyl groupsSimpler structure with baseline biological activity

Q & A

Q. Table 1: Synthetic Conditions for Oxazolidinedione Derivatives

ReagentsSolvent SystemTemperatureTimeYield Optimization Strategy
Thiosemicarbazide, NaOAcDMF-AcOHReflux2 hRecrystallization (DMF-EtOH)
Oxo-compoundsStoichiometric adjustment

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1^1H/13^{13}C NMR : Assign peaks using coupling constants and DEPT-135 to distinguish CH3_3, CH2_2, and quaternary carbons. For example, the phenyl group’s aromatic protons appear at δ 7.2–7.6 ppm .
  • X-ray Crystallography : Resolve stereochemistry and confirm the oxazolidine ring conformation, as demonstrated for (5R)-5-phenyl-1,3-oxazolidine-2,4-dione in PDB entries .
  • FT-IR : Identify carbonyl stretches (C=O at ~1750–1850 cm1^{-1}) and N-H vibrations .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizers due to potential exothermic reactions .
  • Spill Management : Absorb small leaks with inert materials (e.g., sand) and dispose as hazardous waste. For large spills, evacuate and use acid-neutralizing agents .

Advanced Question: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model reaction pathways and transition states. For example, ICReDD employs reaction path searches to predict optimal conditions for oxazolidinedione functionalization .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Software like AutoDock Vina can predict binding affinities .
  • Data Integration : Combine computational results with experimental SAR (Structure-Activity Relationship) data to refine substituent selection (e.g., dichlorophenyl groups for antimicrobial activity) .

Advanced Question: How can mechanistic discrepancies in synthesis yields be resolved?

Methodological Answer:

  • Controlled Replication : Repeat reactions under identical conditions (solvent purity, humidity control) to isolate variables .
  • In Situ Monitoring : Use ReactIR or HPLC to detect intermediates and side products. For example, unreacted oxo-compounds may indicate insufficient reflux time .
  • Statistical Design : Apply factorial design (e.g., 2k^k factorial) to evaluate interactions between temperature, catalyst loading, and solvent ratio .

Q. Table 2: Factorial Design for Yield Optimization

FactorLow LevelHigh LevelEffect on Yield
Temperature80°C120°C+15%
Catalyst (NaOAc)0.01 mol0.03 mol+22%
Solvent (DMF:AcOH)1:11:2-8%

Advanced Question: What strategies enable comparative analysis with structurally similar compounds?

Methodological Answer:

  • Pharmacophore Mapping : Align this compound with thiazolidinediones or isoxazolemethanol derivatives to identify conserved bioactive motifs .
  • Thermodynamic Profiling : Compare melting points and solubility (e.g., 2,5-Dimethylfuran-3,4-dione has a mp of 92–94°C) to infer stability differences .
  • Biological Assays : Test against shared targets (e.g., antimicrobial panels) to correlate substituent effects (e.g., dichlorophenyl vs. methoxyphenyl) with activity .

Advanced Question: How can reactor design improve scalability for oxazolidinedione synthesis?

Methodological Answer:

  • Continuous Flow Systems : Enhance heat/mass transfer and reduce reaction time compared to batch processes. Use microreactors for exothermic steps .
  • Membrane Separation : Integrate ceramic membranes to isolate intermediates, minimizing purification steps .
  • Scale-Up Criteria : Maintain geometric similarity (e.g., aspect ratio) between lab and pilot-scale reactors. Use dimensionless numbers (Reynolds, Damköhler) to predict performance .

Advanced Question: What theoretical frameworks support the integration of experimental and computational data?

Methodological Answer:

  • Feedback Loops : Implement ICReDD’s approach, where experimental results refine computational parameters (e.g., activation energy barriers) and vice versa .
  • Network Analysis : Map reaction pathways using graph theory to identify rate-limiting steps and alternative routes .
  • Bayesian Optimization : Prioritize experiments with the highest uncertainty reduction, leveraging Gaussian processes to model yield distributions .

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